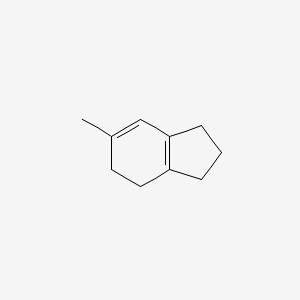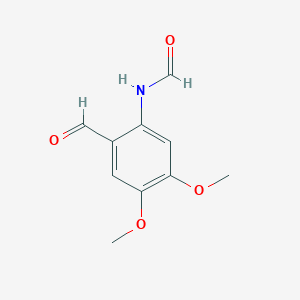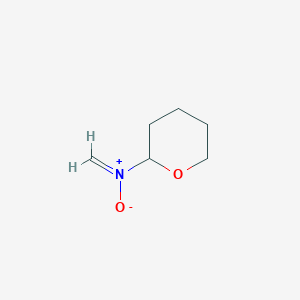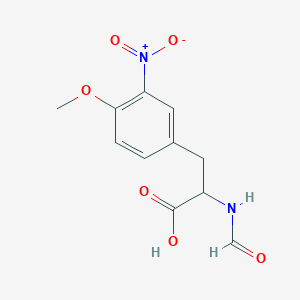
6-Methyl-2,3,4,5-tetrahydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3,4,5-tetrahydro-1H-indene is a chemical compound with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a methyl group at the 6th position and a partially saturated indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 6-Methyl-1H-indene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors under acidic conditions, followed by reduction.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
6-Methyl-2,3,4,5-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-indene: Lacks the methyl group at the 6th position.
1H-Indene: Fully unsaturated indene ring.
6-Methyl-1H-indene: Unsaturated counterpart with a methyl group at the 6th position.
Uniqueness
6-Methyl-2,3,4,5-tetrahydro-1H-indene is unique due to its partially saturated ring structure and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
99304-56-0 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
6-methyl-2,3,4,5-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h7H,2-6H2,1H3 |
InChIキー |
UCAIRUYOPTUKEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)

![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)


